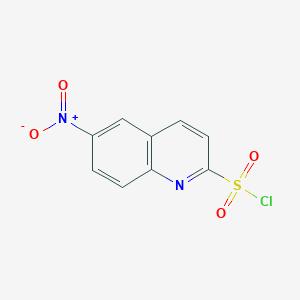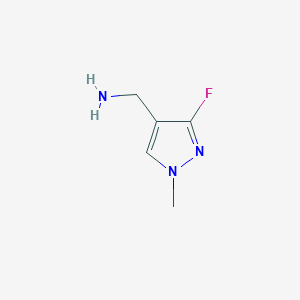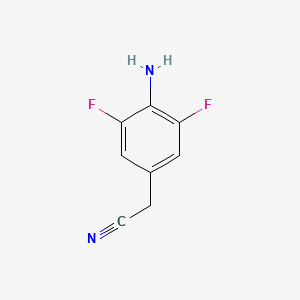
2-(4-Amino-3,5-difluorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a benzene ring, along with an acetonitrile group. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-difluorophenyl)acetonitrile typically involves the reaction of 3,5-difluoroaniline with acetonitrile in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
2-(4-Amino-3,5-difluorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学研究应用
2-(4-Amino-3,5-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(4-Amino-3,5-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative being used.
相似化合物的比较
Similar Compounds
2-(3,5-Difluorophenyl)acetonitrile: Lacks the amino group, resulting in different reactivity and applications.
2-(4-Amino-2,6-difluorophenyl)acetonitrile: Similar structure but with different fluorine atom positions, affecting its chemical behavior.
Uniqueness
2-(4-Amino-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals.
属性
分子式 |
C8H6F2N2 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC 名称 |
2-(4-amino-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4H,1,12H2 |
InChI 键 |
PVVPWZDWOLBXCK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)N)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


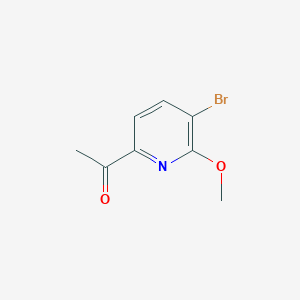
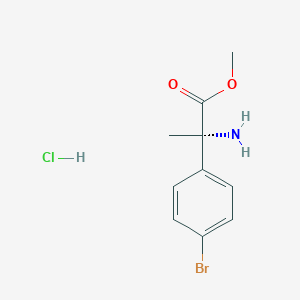
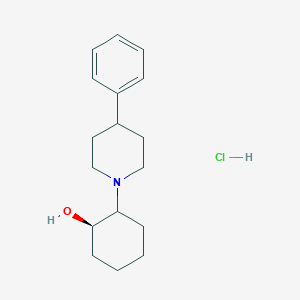
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)

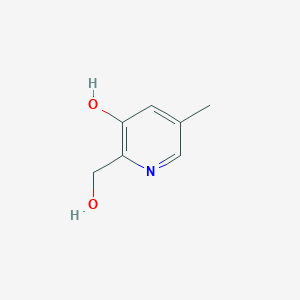

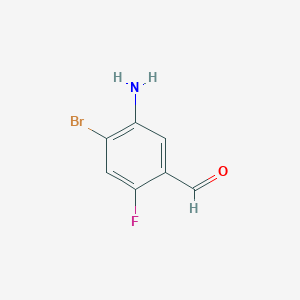
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
